(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium
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Overview
Description
(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structural configuration, which includes an amino group, a carboxyl group, and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of glycine equivalents with electrophiles, followed by intramolecular cyclization of the resulting amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: (Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding oxides or reduced to yield amines . Substitution reactions often involve the replacement of the hydroxyimino group with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . These reactions are typically carried out under mild to moderate conditions, ensuring the stability of the compound and minimizing side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups, expanding the compound’s utility in various applications .
Scientific Research Applications
Chemistry: In chemistry, (Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in cellular processes. Its ability to interact with various biomolecules makes it a valuable tool for investigating enzyme mechanisms and metabolic pathways .
Medicine: In medicine, this compound is explored for its therapeutic potential. It has been investigated as a potential drug candidate for treating various diseases, including cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it an essential component in the synthesis of high-value products .
Mechanism of Action
The mechanism of action of (Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form stable complexes with these targets, modulating their activity and influencing various biochemical pathways . For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Properties
Molecular Formula |
C3H7N3O4 |
---|---|
Molecular Weight |
149.11 g/mol |
IUPAC Name |
(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/b6-5-/t2-/m1/s1 |
InChI Key |
ZGNLFUXWZJGETL-SGOSMCFMSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)N)/[N+](=N/O)/[O-] |
Canonical SMILES |
C(C(C(=O)O)N)[N+](=NO)[O-] |
Origin of Product |
United States |
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